N-(3-fluoropropyl)benzamide
Description
Properties
CAS No. |
1850749-42-6 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design of N 3 Fluoropropyl Benzamide Ligands
Impact of the Fluoropropyl Moiety on Molecular Properties
The synthesis of these radiolabeled compounds, such as [18F]fallypride, is achieved through nucleophilic substitution, where a leaving group (like tosyloxy) on the propyl chain is replaced by the 18F-fluoride ion. nih.gov Similarly, the synthesis of [18F]FPCBT, another imaging agent, involves a two-step procedure to introduce the 18F-fluoropropyl group. nih.gov The resulting radiotracers, like [123I]FP-CIT (an analog where the radiolabel is iodine), show favorable slow kinetics and significant uptake in target-rich brain regions like the striatum. nih.gov
Substituent Effects on Benzamide (B126) Core Affinity and Selectivity
The affinity and selectivity of N-(3-fluoropropyl)benzamide ligands are profoundly influenced by substituents on both the benzamide core and the associated pyrrolidine (B122466) ring.
Modifications to the substituent on the pyrrolidine nitrogen have a dramatic effect on receptor binding affinity. A key study compared several analogs of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide (FPMB) by replacing the ethyl group with other moieties. nih.gov The results demonstrated that an allyl group led to the most significant increase in affinity for dopamine (B1211576) D2 receptors, showing nearly a 10-fold improvement over the original ethyl substituent. nih.gov The n-propyl group also conferred a substantial, approximately five-fold, increase in affinity compared to the ethyl group. nih.gov These substitutions also increased the lipophilicity of the compounds. nih.gov
This highlights a clear SAR where small alkyl and alkenyl groups can modulate binding affinity, with the allyl group being particularly favorable for enhancing interaction with the D2 receptor. nih.gov
Table 1: Effect of Pyrrolidine Nitrogen Substituents on D2 Receptor Affinity
| Substituent (R) on Pyrrolidine Nitrogen | D2 Receptor Affinity (Ki, nM) | Fold-Increase in Affinity vs. Ethyl | Reference |
|---|---|---|---|
| Ethyl | 0.26 | - | nih.gov |
| n-Propyl | ~0.05 | ~5x | nih.gov |
| Allyl | 0.03 | ~10x | nih.gov |
| iso-Butyl | - | - | nih.gov |
| n-Butyl | - | - | nih.gov |
Substituents on the benzamide ring itself are critical determinants of ligand properties. The presence, number, and position of methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups can significantly alter biological activity. nih.gov Many potent this compound derivatives feature a 2,3-dimethoxy substitution pattern on the benzamide ring, as seen in the high-affinity D2 ligand fallypride (B43967). nih.gov
General studies on benzamide derivatives confirm that methoxy and hydroxy groups play an important role in enhancing antioxidant and other biological activities, as they can donate electrons or hydrogen atoms. nih.gov The specific arrangement of these groups is crucial; for example, in a different series of benzamides, para-substituted compounds were found to be more active than those with meta or ortho substitutions. nih.gov While detailed comparisons for the this compound series are specific to the target, the consistent use of the 2,3-dimethoxy pattern suggests its optimality for dopamine receptor affinity. nih.govupenn.edu
Stereoselective Synthesis and Enantiomeric Evaluation
The stereochemistry of the pyrrolidine ring is a fundamental aspect of the SAR for these ligands. Pharmacological activity is often confined to a single enantiomer. For many N-ethyl substituted benzamides like raclopride (B1662589) and eticlopride, the (S)-enantiomer is the active form. nih.gov This holds true for fallypride, which is synthesized and used as the (S)-enantiomer, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide. nih.gov
However, this stereochemical preference is not universal across all benzamide derivatives. In a contrasting example, for a series of N-(4-fluorobenzyl) substituted pyrrolidinylmethyl benzamides, the (R)-enantiomer was found to possess high affinity for D2 receptors. nih.gov This highlights that the optimal stereochemistry depends on the nature of the substituent on the pyrrolidine nitrogen. Stereoselective synthesis is therefore essential and is often achieved using chiral starting materials like (R)- or (S)-prolinamide to ensure the desired enantiomeric purity. nih.gov
Ligand-Receptor Interaction Analysis through Structural Modifications
Understanding how these ligands bind to their receptors at a molecular level is achieved through a combination of structural modifications and computational modeling. For dopamine D2 and D3 receptors, a crucial interaction is the formation of a salt bridge between the protonated nitrogen of the ligand's pyrrolidine ring and a conserved aspartic acid residue (Asp1103.32 in D3R). mdpi.commdpi.com
Design of Bitopic Ligands Incorporating the this compound Motif
The concept of a "bitopic ligand" has been effectively used to enhance receptor subtype selectivity. mdpi.com This design strategy involves creating a molecule that can simultaneously engage both the primary (orthosteric) binding site and a secondary (allosteric or secondary binding) site on the receptor. mdpi.comnih.gov The this compound scaffold, as seen in high-affinity compounds like fallypride, serves as an excellent orthosteric binding fragment (OBF) for the dopamine D2/D3 receptors. upenn.edumdpi.com
Researchers have designed new potential D3-selective antagonists by taking this OBF and attaching it via a flexible linker to a secondary binding fragment (SBF). upenn.edumdpi.com The goal is for the SBF to form additional interactions with the secondary binding site of the D3 receptor, thereby increasing affinity and selectivity over the D2 receptor. mdpi.comnih.gov This approach has led to the development of novel compounds with excellent D3 receptor affinities and significant selectivity over D2 receptors. nih.govnih.gov
Preclinical Pharmacological and Biochemical Evaluation of N 3 Fluoropropyl Benzamide Analogues
In Vitro Receptor Binding Affinity and Selectivity Assays
Dopamine (B1211576) D2/D3 Receptor Binding Studies
Substituted benzamides, including N-(3-fluoropropyl)benzamide analogues, are recognized as specific ligands for D2-like dopamine receptors (D2, D3, and D4). nih.gov The affinity of these compounds for D2 and D3 receptors is a critical determinant of their potential therapeutic effects and their utility as imaging agents.
Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern the binding affinity and selectivity of these analogues. For instance, alterations to the N-alkyl substituent in pyrrolidine-containing benzamides have shown significant effects on D2 receptor affinity. The substitution of an ethyl group with an allyl group resulted in a nearly 10-fold increase in affinity, while an n-propyl group led to an approximately five-fold improvement. nih.gov
Furthermore, the nature of the aryl carboxamide portion of the molecule has been shown to influence D3 receptor affinity and selectivity over the D2 receptor. Analogues incorporating a 4-(thiophen-2-yl)benzamide moiety demonstrated higher potency at the D3 receptor compared to those with a 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol group. nih.gov Specifically, certain N-phenylpiperazine benzamide (B126) analogues have been developed that exhibit high affinity for the D3 receptor, with Kᵢ values ranging from 0.8 to 13.2 nM, and a D2/D3 selectivity ratio of up to 180-fold. nih.gov One such analogue, LS-3-134, which features a 4-(thiophen-3-yl)benzamide (B12553508) group, binds to the human D3 receptor with a high affinity of 0.17 nM and displays over 150-fold selectivity against the D2 receptor. mdpi.com
The development of bitopic ligands, which interact with both the primary (orthosteric) and a secondary binding site on the receptor, has emerged as a strategy to enhance D3 selectivity. It is believed that the N-phenylpiperazine moiety of these ligands occupies the orthosteric binding site, while the benzamide portion interacts with a unique secondary binding pocket on the D3 receptor. mdpi.com
Table 1: Dopamine D2/D3 Receptor Binding Affinities of Selected Benzamide Analogues
| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity Ratio |
| FPMB (ethyl substituent) | 0.26 nih.gov | - | - |
| Fallypride (B43967) (allyl substituent) | 0.03 nih.gov | - | - |
| N-propyl analogue of FPMB | ~0.05 nih.gov | - | - |
| N-phenylpiperazine analogue 1 | 107 - 525 nih.gov | 0.8 - 13.2 nih.gov | 22.1 - 180 nih.gov |
| LS-3-134 | >25.5 mdpi.com | 0.17 mdpi.com | >150 mdpi.com |
| WW-III-55 | >16,000 mdpi.com | ~20 mdpi.com | >800 mdpi.com |
This table is interactive. Click on the headers to sort the data.
Dopamine D1 Receptor Binding Characterization
While this compound analogues primarily target D2-like receptors, their interaction with D1-like receptors (D1 and D5) is also a subject of investigation to determine their selectivity profile. Generally, substituted benzamides exhibit low affinity for D1 receptors.
Structure-activity relationship studies on various classes of dopamine receptor ligands have highlighted the structural features that confer selectivity for D1 receptors. For example, in the case of tetrahydroprotoberberine (THPB) analogues, homologation of the methyl group at the C-9 position and bromination at the C-12 position were found to favor high D1 receptor affinity while diminishing D3 receptor affinity. nih.gov This suggests that specific structural modifications can steer the binding preference of a molecule towards the D1 receptor. nih.gov
For benzazepine-type agonists, a "β-phenyldopamine" pharmacophore is thought to be crucial for selective D1-like agonist properties. nih.gov The orientation of this β-phenyl moiety relative to the catechol ring appears to influence receptor activation. nih.gov In contrast, this compound and its related analogues typically lack these specific structural motifs, which contributes to their low affinity for the D1 receptor. Radioligand binding assays, often using [³H]SCH23390 for D1 receptors and [³H]spiperone for D2 receptors, are employed to quantify these binding affinities and determine the D2/D1 selectivity ratio. nih.gov
Serotonin (B10506) 5-HT2 and 5-HT3 Receptor Interaction Assessments
To ensure the specificity of this compound analogues for dopamine receptors, their binding affinity at other neuroreceptors, particularly serotonin (5-HT) receptors, is evaluated. Off-target binding to 5-HT receptors can lead to unintended pharmacological effects.
The 5-HT3 receptor, a ligand-gated ion channel, is structurally distinct from the G-protein coupled dopamine and other serotonin receptors. nih.govfsu.edu Its activation mediates fast excitatory neurotransmission. fsu.edu Some dopamine receptor ligands have been found to interact with 5-HT receptors. For instance, N-aryl piperazine-based analogues developed for D2 or D3 receptors have shown high affinity for the 5-HT1A receptor. nih.gov However, certain flexible-scaffold D3 receptor antagonists displayed minimal effects on other G-protein coupled receptors, with the exception of moderate affinity for 5-HT3 receptors. nih.gov
The evaluation of off-target interactions is crucial for the development of selective ligands. For example, a series of benzamide derivatives with potent D2, 5-HT1A, and 5-HT2A receptor properties were synthesized and evaluated as potential antipsychotics. nih.gov The lead compound from this series exhibited low to moderate activity at 5-HT2C, H1, and M3 receptors, suggesting a lower propensity for certain side effects. nih.gov The binding of various antiemetic drugs, which are 5-HT3 antagonists, has been studied to understand their interaction at a molecular level. researchgate.net
Dopamine Transporter (DAT) Binding Evaluation
The dopamine transporter (DAT) is another important target in the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft. nih.gov The interaction of this compound analogues with DAT is assessed to determine their selectivity for dopamine receptors over the transporter.
Analogues such as N-(3-[¹⁸F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([¹⁸F]FP-CIT) have been specifically designed as DAT imaging agents. nih.gov In vitro studies with FP-CIT showed binding to both dopaminergic and serotonergic transporters. nih.gov The binding affinities (Kᵢ) of FP-CIT for DAT, serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) were determined to be 3.50 nM, 0.11 nM, and 63.0 nM, respectively, indicating a higher affinity for SERT over DAT. nih.gov
The development of DAT ligands has involved extensive structure-activity relationship studies. For instance, in the 3α-(diphenylmethoxy)tropane class of dopamine uptake inhibitors, modifications at the 2-, N-, and 3-positions have yielded ligands with high affinity and selectivity for DAT. researchgate.net It has been noted that for some 3-aryltropanes, hydrogen-bonding interactions at the 2-position are not essential for high affinity binding to DAT, suggesting that lipophilicity may be a more critical factor. researchgate.net
Quantitative Autoradiography in Tissue Slices
Quantitative autoradiography is a technique used to visualize and quantify the distribution of radiolabeled ligands in tissue sections. This method provides valuable information about the regional density and distribution of target receptors or transporters in the brain.
For this compound analogues, particularly those labeled with positron-emitting radionuclides like ¹⁸F, quantitative autoradiography is employed to confirm their binding to specific brain regions known to be rich in dopamine receptors. For example, [¹⁸F]fallypride, a D2/D3 receptor antagonist, has been shown to have high uptake in the striatum, a region with a high density of these receptors. nih.gov
Similarly, autoradiography studies with [¹⁸F]FP-CIT, a DAT ligand, have demonstrated high specific binding in the striatum of monkey brain slices. nih.gov This binding can be blocked by other DAT inhibitors, confirming the specificity of the radioligand for the dopamine transporter. nih.gov This technique allows for a detailed anatomical correlation of radiotracer binding with the known distribution of the target, providing further evidence of the ligand's in vitro specificity before proceeding to in vivo studies.
In Vivo Biodistribution and Pharmacokinetics in Animal Models
In vivo biodistribution and pharmacokinetic studies are essential to evaluate the fate of this compound analogues in a living organism. These studies provide crucial information on brain uptake, regional distribution, and clearance of the compounds.
Radiolabeled analogues, such as [¹⁸F]fallypride and [¹⁸F]FP-CIT, have been extensively studied in various animal models, including rats and non-human primates. nih.govresearchgate.net Following intravenous administration of [¹⁸F]fallypride in rats, high uptake was observed in the striatum, with striatal-to-cerebellar ratios increasing over time, indicating specific binding to D2/D3 receptors. nih.gov In rhesus monkeys, [¹⁸F]fallypride also showed rapid and specific uptake in the striata, which could be displaced by the D2 antagonist haloperidol (B65202). nih.gov
Similarly, PET studies in cynomolgus monkeys with [¹⁸F]FP-CIT revealed rapid brain entry and high uptake in the striatum. nih.gov Pretreatment with a DAT inhibitor markedly reduced striatal radioactivity, confirming specific binding to dopamine transporters. nih.gov Another analogue, [¹⁸F]FPCBT, also demonstrated high uptake in the striatum of baboons, with maximal uptake occurring within 7 to 10 minutes post-injection. nih.gov
Plasma metabolite analysis is another critical component of these studies. For [¹⁸F]FPCBT, analysis showed the presence of a single, less lipophilic metabolite. nih.gov The biodistribution of 1-(3-[¹⁸F]fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a sigma-1 receptor ligand, was also characterized, showing high brain uptake in rats. nih.gov
Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogues
| Radiotracer | Animal Model | Key Findings |
| [¹⁸F]Fallypride | Rat | High striatal uptake; striatal/cerebellar ratios of 17 at 30 min, increasing to 122 at 120 min. nih.gov |
| [¹⁸F]Fallypride | Rhesus Monkey | Rapid, specific uptake in striata; striata/cerebellum ratio of ~8 at 70 min. nih.gov |
| [¹⁸F]FP-CIT | Cynomolgus Monkey | Rapid brain entry; high uptake in striatum; striatum-to-cerebellum ratio of ~5 at 60-100 min. nih.gov |
| [¹⁸F]FPCBT | Baboon | Highest uptake in the striatum; maximum uptake reached within 7-10 minutes. nih.gov |
This table is interactive. Click on the headers to sort the data.
Brain Uptake and Regional Distribution in Rodents and Non-Human Primates
The ability of a compound to cross the blood-brain barrier and accumulate in specific brain regions is crucial for its function as a central nervous system agent. Studies on this compound analogues have demonstrated their capacity for significant brain uptake and region-specific distribution.
One of the most extensively studied analogues is (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, also known as [18F]fallypride. In rats, [18F]fallypride has shown high uptake in the striatum, a region rich in dopamine D2 receptors. The striatal-to-cerebellar ratios, an indicator of specific binding, were observed to increase over time, reaching values of 17, 42, 63, and 122 at 30, 60, 90, and 120 minutes post-injection, respectively. nih.govresearchgate.net This demonstrates a high degree of specific binding in the target region.
Positron Emission Tomography (PET) studies in non-human primates have further confirmed these findings. In cebus monkeys, [18F]fallypride exhibited a brain uptake of 0.10% of the injected dose per cubic centimeter (%ID/cc). nih.govresearchgate.net In rhesus monkeys, rapid and specific uptake was observed in the striata, reaching 0.04-0.06% ID/cc, with striata-to-cerebellum ratios of approximately 3.0 at 14 minutes, 5.0 at 35 minutes, and 8.0 at 70 minutes post-injection. nih.govresearchgate.net
Table 1: Brain Uptake and Striatal-to-Cerebellar Ratios of [18F]fallypride
| Animal Model | Brain Region | Uptake (%ID/g or %ID/cc) | Time Post-Injection (min) | Striatal/Cerebellar Ratio |
|---|---|---|---|---|
| Rat | Striatum | Up to 2.5 | 30 | 17 |
| Rat | Striatum | Up to 2.5 | 60 | 42 |
| Rat | Striatum | Up to 2.5 | 90 | 63 |
| Rat | Striatum | Up to 2.5 | 120 | 122 |
| Cebus Monkey | Brain | 0.10 | N/A | N/A |
| Rhesus Monkey | Striatum | 0.04-0.06 | 14 | 3.0 |
| Rhesus Monkey | Striatum | 0.04-0.06 | 35 | 5.0 |
| Rhesus Monkey | Striatum | 0.04-0.06 | 70 | 8.0 |
Receptor Specificity and Nonspecific Binding in Preclinical Brain
The therapeutic efficacy and potential for side effects of a drug are heavily influenced by its receptor specificity. This compound analogues have been primarily investigated for their affinity and selectivity for dopamine D2-like receptors.
[18F]fallypride is a selective, high-affinity antagonist of D2/D3 receptors. nih.gov The high striatal-to-cerebellar ratios observed in animal studies are indicative of its high specific binding to dopamine D2 receptors, which are abundant in the striatum, and low nonspecific binding in the cerebellum, a region with a low density of these receptors. nih.govresearchgate.net Studies on other substituted benzamides, such as [3H]YM-09151-2, have also highlighted the importance of low nonspecific binding for accurately labeling D2 receptors. escholarship.org
Modifications to the chemical structure of these analogues can influence their affinity and lipophilicity. For instance, a series of analogues of FPMB, with modifications to the ethyl group at the pyrrolidine (B122466) nitrogen, were synthesized. The allyl and n-propyl substituents showed a nearly 10-fold and 5-fold increase in affinity, respectively, compared to the ethyl substituent. nih.govresearchgate.net
Table 2: Affinity of FPMB Analogues for Dopamine D2 Receptors
| Analogue (substituent) | Affinity (Ki, nM) |
|---|---|
| Ethyl | 0.26 |
| Allyl | 0.03 |
| n-Propyl | ~0.05 |
Displacement Studies with Receptor Antagonists
Displacement studies are conducted to confirm the specific binding of a radiolabeled ligand to its target receptor. In these studies, the displacement of the radiotracer by a known receptor antagonist is measured.
For [18F]fallypride, displacement studies in rhesus monkeys have been performed using haloperidol, a potent dopamine D2 receptor antagonist. The administration of haloperidol (1 mg/kg) resulted in the displacement of specifically bound [18F]fallypride with a half-life of 18 minutes, confirming that the radiotracer binds to dopamine D2 receptors in vivo. nih.govresearchgate.net
In ex vivo studies on rat spinal cord sections, both haloperidol and clozapine (B1669256) were able to displace more than 75% of [18F]fallypride binding. nih.gov Furthermore, in vitro studies have shown that D3 receptor-selective compounds like BP 897 and NGB 2904 can compete with [18F]fallypride for binding. escholarship.org
Evaluation of In Vivo Defluorination in Animal Models
The stability of the radiolabel is a critical aspect of radiotracers used in PET imaging. In vivo defluorination can lead to the uptake of free [18F]fluoride in bone, which can interfere with the interpretation of PET images. While specific studies on the in vivo defluorination of this compound analogues are not extensively detailed in the provided search results, the clean imaging results and high specific binding ratios reported for [18F]fallypride suggest that this compound is relatively stable in vivo with minimal defluorination. nih.govresearchgate.net The development of metabolically stable radiotracers is an ongoing area of research, with various strategies being employed to minimize the cleavage of the carbon-fluorine bond. nih.gov
Ex Vivo Analysis of Receptor Binding in Animal Tissues
Ex vivo autoradiography provides a high-resolution visualization of the distribution of a radiolabeled compound in tissues after in vivo administration. This technique has been employed to further characterize the binding of this compound analogues.
Ex vivo studies with [18F]fallypride in rats have been conducted on both brain and spinal cord tissues. In the spinal cord, [18F]fallypride binding was observed in the superficial dorsal horn (SDH), dorsal horn (DH), ventral horn (VH), and the pars centralis (PC), which is consistent with the known distribution of dopamine D2/D3 receptors. nih.govescholarship.org The amount of [18F]fallypride binding in the SDH was found to be approximately 6% of that observed in the striatum. nih.gov
For the analogue [18F]norfallypride, ex vivo brain PET analysis in rats showed binding in several regions, including the striatum, hypothalamus, and hippocampus. nih.gov The ex vivo autoradiographic ratios with respect to the cerebellum were found to be 14 for the striatum, 9 for the hypothalamus, and 4 for the hippocampus. nih.gov These findings suggest a unique binding profile for [18F]norfallypride, potentially including dopamine D3 and serotonin 5HT3 receptors. nih.gov
Displacement studies in ex vivo settings have also been performed. For instance, the binding of [18F]fallypride in rat spinal cord sections was significantly displaced by haloperidol and clozapine, confirming the specificity of its binding to dopamine receptors in this tissue. nih.gov
Table 3: Ex Vivo Autoradiographic Ratios of [18F]norfallypride in Rat Brain (vs. Cerebellum)
| Brain Region | Autoradiographic Ratio |
|---|---|
| Striatum | 14 |
| Hypothalamus | 9 |
| Hippocampus | 4 |
| Cerebellar Nuclei | 6 |
Advanced Imaging Applications in Preclinical Research Using N 3 Fluoropropyl Benzamide Radiotracers
Development and Validation of PET Radiotracers
The development of PET radiotracers from the N-(3-fluoropropyl)benzamide family has focused on creating molecules with high affinity and selectivity for specific neuroreceptors, primarily the dopamine (B1211576) D2 and D3 receptors. The validation process involves detailed chemical synthesis, radiolabeling, and preclinical evaluation to ensure the tracer accurately reflects the biological target.
Key derivatives include [¹⁸F]fallypride, [¹⁸F]norfallypride, and [¹⁸F]desmethoxyfallypride. The radiosynthesis of these compounds typically involves a nucleophilic substitution reaction where the fluorine-18 (B77423) radioisotope replaces a leaving group, such as a tosylate, on the propyl chain of a precursor molecule.
[¹⁸F]fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide) was developed as an improved dopamine D2 receptor tracer. Its radiosynthesis yields are approximately 20-40% (decay corrected) with high specific activities ranging from 900-1700 Ci/mmol. nih.gov
[¹⁸F]norfallypride (N-[(2-pyrolidinyl)methyl]-2,3-dimethoxy-5-(3'-fluoropropyl)benzamide), an analog of fallypride (B43967), has also been synthesized and evaluated. It is produced in approximately 10% radiochemical yields following radiolabeling and deprotection steps. nih.gov
[¹⁸F]desmethoxyfallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-¹⁸F-fluoropropyl)-2-methoxybenzamide) was developed to have properties similar to the widely used carbon-11 (B1219553) labeled radiotracer, [¹¹C]raclopride. nih.gov
Validation studies in animal models confirm the specific binding of these tracers. For instance, the binding of [¹⁸F]desmethoxyfallypride can be displaced by the D2 receptor antagonist haloperidol (B65202), confirming its specificity. nih.gov Similarly, in vitro autoradiography with [¹⁸F]fallypride on rat brain slices can be competed by D3-preferring antagonists like BP 897 and NGB 2904, helping to parse the tracer's D2 versus D3 receptor binding profile. nih.gov
Positron Emission Tomography (PET) Imaging in Animal Models
PET imaging with this compound derivatives is extensively used in preclinical animal models, including rodents and non-human primates, to study the dopaminergic system. These studies are crucial for understanding disease mechanisms and for the development of novel therapeutics. mdpi.com
The utility of these tracers is further highlighted in animal models of specific neurodegenerative diseases. For example, [¹⁸F]desmethoxyfallypride PET has been successfully used in rat models of Huntington's and Parkinson's disease to visualize lesion-induced changes in dopamine D2/D3 receptor availability. nih.gov
A primary application of these radiotracers is the quantitative assessment of receptor density and occupancy in specific brain regions. This is often expressed as the ratio of binding in a target region (e.g., striatum) to a reference region with negligible specific receptor density (e.g., cerebellum).
[¹⁸F]fallypride exhibits excellent signal-to-noise ratios in preclinical models. In rats, striatal-to-cerebellar ratios increase over time, reaching values as high as 122 at 120 minutes post-injection. nih.gov In rhesus monkeys, these ratios reach approximately 8 by 70 minutes post-injection. nih.gov For [¹⁸F]desmethoxyfallypride, striatum-to-cerebellum ratios in monkeys peak at around 3.0 within 30 minutes. nih.gov
More advanced studies using multiple-injection protocols with [¹⁸F]fallypride in rhesus monkeys have allowed for the precise quantification of receptor density (Bmax). nih.gov These studies reveal a wide range of receptor densities across different brain regions, demonstrating the tracer's sensitivity.
| Brain Region | Bmax (pmol/mL) |
|---|---|
| Putamen | 27 |
| Caudate | 23 |
| Ventral Striatum | 14 |
| Thalamus | 1.8 |
| Amygdala | 0.9 |
Studies have also aimed to differentiate binding to D2 versus D3 receptors. In vivo studies in mice suggest that up to 20% of the [¹⁸F]fallypride signal may be attributed to D3 receptor binding. nih.gov
To move beyond simple uptake ratios and obtain a more detailed understanding of tracer behavior, researchers employ neuropharmacokinetic models. These mathematical models use the dynamic data acquired during a PET scan to estimate key kinetic parameters that describe the transport and binding of the radiotracer in the brain.
For [¹⁸F]fallypride, complex multiple-injection PET protocols in rhesus monkeys have been used to robustly estimate kinetic rate constants, including the transport rates across the blood-brain barrier (K1 and k2) and the receptor association (kon) and dissociation (koff) rates. nih.gov The dissociation constant (koff) for [¹⁸F]fallypride was found to be 0.022 min⁻¹ on average. nih.gov Knowledge of these parameters is essential for accurately measuring receptor density and for designing drug occupancy studies. nih.gov
Simplified models, such as the Simplified Reference Tissue Model (SRTM), are also used with [¹⁸F]fallypride, although care must be taken in selecting the appropriate reference region to ensure the model's assumptions are met. nih.gov For [¹⁸F]desmethoxyfallypride, in vitro experiments in rat brain homogenates determined an association rate constant of 2.16 x 10⁸ M⁻¹min⁻¹ and a dissociation rate constant of 0.073 min⁻¹. nih.gov In vivo PET studies in monkeys found the tracer cleared from the striata with a dissociation rate of 1.80 x 10⁻² min⁻¹. nih.gov
| Radiotracer | Parameter | Value | Model/Method | Source |
|---|---|---|---|---|
| [¹⁸F]fallypride | koff (dissociation rate) | 0.022 min⁻¹ | In vivo (Monkey) | nih.gov |
| [¹⁸F]desmethoxyfallypride | kon (association rate) | 2.16 x 10⁸ M⁻¹min⁻¹ | In vitro (Rat) | nih.gov |
| [¹⁸F]desmethoxyfallypride | koff (dissociation rate) | 0.073 min⁻¹ | In vitro (Rat) | nih.gov |
| [¹⁸F]desmethoxyfallypride | Dissociation Rate | 1.80 x 10⁻² min⁻¹ | In vivo (Monkey) | nih.gov |
A key advantage of these PET tracers is their ability to visualize the dynamic interplay between radioligands and endogenous neurotransmitters. Challenge studies, where the animal is administered a drug that causes a surge in a neurotransmitter like dopamine, are used to measure receptor availability changes.
[¹⁸F]fallypride is known to be sensitive to displacement by endogenous dopamine. nih.gov This property is even more pronounced with [¹⁸F]desmethoxyfallypride. In a study with rhesus monkeys, treatment with d-amphetamine to induce synaptic dopamine release caused a 56% reduction in specifically bound [¹⁸F]desmethoxyfallypride over 42 minutes, compared to only a 20% reduction in control animals. nih.gov This sensitivity makes the tracer highly valuable for preclinical studies evaluating how various drugs or conditions alter the levels of endogenous dopamine. nih.gov
Comparison with Other Radioligands in Preclinical Contexts
The this compound derivatives have been developed and evaluated in the context of a broader suite of available radioligands for the dopamine system. Their properties are often benchmarked against established tracers like [¹¹C]raclopride and [¹¹C]FLB 457.
[¹⁸F]fallypride vs. [¹¹C]FLB 457 : Both are high-affinity D2/D3 radioligands suitable for imaging low-density extrastriatal receptors. mdpi.comnih.gov A direct comparison found that [¹⁸F]fallypride had a faster dissociation rate constant (koff) than [¹¹C]FLB 457 (0.022 min⁻¹ vs. 0.016 min⁻¹). nih.gov This suggests that while [¹¹C]FLB 457 may offer greater sensitivity in very low-density cortical regions, [¹⁸F]fallypride is more sensitive to displacement by endogenous dopamine in regions with medium-to-high receptor density. nih.gov
[¹⁸F]desmethoxyfallypride vs. [¹¹C]raclopride : [¹⁸F]desmethoxyfallypride was specifically designed as a fluorine-18 labeled radiotracer with kinetic properties analogous to the carbon-11 labeled [¹¹C]raclopride. nih.gov While [¹¹C]raclopride is considered highly sensitive for detecting dopamine release in the striatum, the longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11) makes tracers like [¹⁸F]desmethoxyfallypride and [¹⁸F]fallypride more practical for studies requiring longer scan times or centralized production and distribution. nih.gov
High-Affinity vs. Low-Affinity Ligands : Radiotracers like [¹⁸F]fallypride have a significantly higher affinity for D2/D3 receptors than [¹¹C]raclopride. mdpi.comresearchgate.net This higher affinity makes them more suitable for imaging the much lower concentrations of receptors found in extrastriatal brain regions, which is of great value for studying the role of D3 receptors in areas like the thalamus. mdpi.com
Computational and Theoretical Chemistry Approaches for N 3 Fluoropropyl Benzamide Analogues
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-fluoropropyl)benzamide analogues, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity. These simulations can model the interaction of ligands with receptors, such as the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov
The process involves placing a three-dimensional model of the ligand, such as an this compound analogue, into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar benzamide (B126) derivatives have shown that the amide group can form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket, while the phenyl and propyl groups can engage in hydrophobic interactions.
A hypothetical docking study of an this compound analogue with a target receptor might reveal the following interactions:
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 82 | Hydrogen Bond (with C=O) | 2.1 |
| PHE 259 | Pi-Pi Stacking (with phenyl ring) | 3.5 |
| LEU 262 | Hydrophobic (with propyl chain) | 4.2 |
| SER 120 | Hydrogen Bond (with N-H) | 2.5 |
This table represents a hypothetical scenario for illustrative purposes.
Such detailed interaction maps are invaluable for understanding the structural basis of molecular recognition and for designing new analogues with improved binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the receptor over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
For this compound analogues, MD simulations can be used to:
Assess the stability of the docked pose: By simulating the complex in a solvated environment, researchers can verify if the binding orientation predicted by docking is stable over a period of nanoseconds or even microseconds.
Analyze conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the binding event.
Calculate binding free energies: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to compute the binding free energy of a ligand to its receptor, offering a more accurate prediction of binding affinity than docking scores alone.
For example, an MD simulation of an this compound analogue bound to a receptor might show that the fluoropropyl chain is highly flexible and explores multiple conformations within the binding pocket. This information could be crucial for understanding the entropic contribution to binding and for designing analogues with optimized chain lengths or substitutions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.
For a series of this compound analogues, a QSAR study would involve:
Data Set Compilation: A set of analogues with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the molecules' structures (e.g., steric, electronic, hydrophobic properties), are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of benzamide analogues might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_Donors + 3.4
This equation is for illustrative purposes only.
Such a model could indicate that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental. This information would provide clear guidelines for the design of new, more potent this compound analogues.
Analysis of Electronic Structure and Fluorine's Influence on Molecular Properties
The electronic structure of a molecule dictates its reactivity, polarity, and ability to engage in various intermolecular interactions. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), allow for a detailed analysis of a molecule's electronic properties.
For this compound, the introduction of a fluorine atom has significant electronic consequences:
Inductive Effect: Fluorine is the most electronegative element, and its presence on the propyl chain creates a strong electron-withdrawing inductive effect. This can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen.
Molecular Electrostatic Potential (MEP): An MEP map can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and the fluorine atom, indicating their potential to act as hydrogen bond acceptors.
Conformational Effects: The presence of the fluorine atom can influence the conformational preferences of the propyl chain through steric and electrostatic interactions. This, in turn, can affect how the molecule fits into a receptor's binding site.
A comparison of the calculated electronic properties of this compound with its non-fluorinated analogue could reveal key differences:
| Property | N-propylbenzamide | This compound |
| Dipole Moment (Debye) | 3.5 | 4.2 |
| Energy of HOMO (eV) | -6.8 | -7.1 |
| Energy of LUMO (eV) | -0.5 | -0.8 |
| N-H Bond Length (Å) | 1.012 | 1.010 |
This table contains hypothetical data for illustrative purposes.
The data could suggest that the fluorinated compound is more polar and has a larger HOMO-LUMO gap, potentially indicating greater stability. Understanding these electronic subtleties is crucial for fine-tuning the properties of this compound analogues for specific biological applications.
Future Research Directions and Methodological Advancements for N 3 Fluoropropyl Benzamide Chemistry
Exploration of Novel Fluoropropylbenzamide Derivatives for Enhanced Receptor Selectivity
A primary avenue of future research lies in the synthesis and evaluation of novel N-(3-fluoropropyl)benzamide derivatives to achieve higher affinity and selectivity for a diverse range of biological targets. The versatility of the benzamide (B126) scaffold allows for systematic structural modifications to fine-tune its pharmacological profile.
One notable example of a successful fluoropropylbenzamide derivative is (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide , more commonly known as [18F]fallypride . This compound has been developed as a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors. youtube.comnih.gov Preclinical studies in rats and monkeys have demonstrated its high striatal uptake and favorable kinetics, making it a valuable tool for investigating neuropsychiatric disorders. youtube.com The development of [18F]fallypride showcases the potential of modifying the substituent on the pyrrolidine (B122466) nitrogen to significantly enhance binding affinity. For instance, the allyl group in fallypride (B43967) resulted in an almost 10-fold increase in affinity compared to an ethyl substituent. youtube.com
Future work in this area will likely focus on creating libraries of novel this compound analogues with systematic variations at key positions to target other receptors implicated in disease. For example, the benzamide scaffold has been identified as a promising framework for developing ligands for sigma receptors, which are overexpressed in a variety of tumors. itnonline.com By strategically modifying the core structure, it may be possible to develop fluoropropylbenzamide-based tracers with high selectivity for sigma-1 or sigma-2 receptors, opening up new avenues for cancer imaging.
Furthermore, the exploration of the fluoropropylbenzamide scaffold could extend to other neurotransmitter systems. For instance, while distinct scaffolds have been investigated for cannabinoid and neurokinin receptors, the fundamental principles of structure-activity relationship (SAR) exploration could be applied to the this compound core to generate novel ligands for these targets. nih.govnih.govnih.gov The development of peripherally selective cannabinoid-1 receptor antagonists, for example, is an active area of research for treating obesity, and a fluoropropylbenzamide-based approach could offer new chemical space to explore. nih.gov
Table 1: Examples of Benzamide Derivatives and Their Targets
| Compound Name | Target Receptor(s) | Application |
| [18F]fallypride | Dopamine D2/D3 | PET imaging of neuropsychiatric disorders |
| Fluorine-18-labeled benzamide analogues | Sigma-2 receptor | PET imaging of solid tumors |
| Radioiodinated fluoronicotinamide-benzamide derivatives | Melanin | Theranostics for melanoma |
Integration of Advanced Imaging Technologies for Comprehensive Preclinical Evaluation
The preclinical evaluation of novel radiotracers is a critical step in their development pipeline. The integration of advanced imaging technologies will be instrumental in providing a more comprehensive understanding of the in vivo behavior of this compound derivatives.
Multi-modal imaging, which combines the high sensitivity of PET with the high-resolution anatomical information of computed tomography (CT) or magnetic resonance imaging (MRI), is becoming a standard in preclinical research. youtube.comnih.govnih.gov PET/CT and PET/MRI studies allow for the precise localization of radiotracer uptake within specific anatomical structures, providing a more accurate assessment of target engagement and off-target binding. youtube.comnih.govmdpi.comcareacross.com For this compound-based tracers, this would enable researchers to visualize their distribution in the brain with exceptional detail, correlating functional data with anatomical landmarks. youtube.com
Furthermore, advanced PET technologies such as ultra-high-definition PET (U-PET) are emerging, offering the potential for sub-millimeter image resolution. milabs.com This level of detail is crucial for accurately translating findings from rodent models to clinical applications. milabs.com The ability to resolve smaller structures with greater clarity will be particularly beneficial for studying the nuanced distribution of receptors in the brain.
Dual-tracer PET/SPECT imaging protocols also represent a significant advancement. frontiersin.org This technique allows for the simultaneous or sequential imaging of two different physiological processes. For instance, a novel this compound tracer targeting a specific receptor could be co-injected with a known tracer for blood flow or metabolism, providing a more holistic view of the tissue microenvironment. frontiersin.org
Development of Automated Radiosynthesis Systems for this compound Tracers
The widespread clinical translation of PET tracers is heavily reliant on robust and reproducible manufacturing processes. The development of fully automated radiosynthesis systems is therefore a key area of future advancement for this compound-based radiopharmaceuticals.
Automated synthesis modules offer several advantages over manual methods, including reduced radiation exposure for radiochemists, improved reproducibility, and shorter synthesis times. researchgate.net Several commercially available radiosynthesizers have been successfully adapted for the production of a variety of 18F-labeled tracers, including [18F]fallypride. nih.govnih.gov
The synthesis of [18F]fallypride is typically achieved through a nucleophilic substitution reaction on a tosylate precursor with [18F]fluoride. youtube.com The automation of this process involves the precise control of reaction conditions, such as temperature and reagent delivery, within a shielded "hot cell". researchgate.net The subsequent purification of the radiolabeled product is also integrated into the automated system, often utilizing high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) cartridges. nih.govnih.gov
Future research in this area will focus on optimizing these automated protocols to increase radiochemical yields and reduce synthesis times further. The development of microfluidic-based synthesis platforms is a particularly promising avenue. nih.gov These systems utilize small-volume reactors and channels, which can lead to more efficient reactions and require smaller amounts of expensive precursors. nih.gov Overcoming challenges such as adapting manual protocols to the constraints of automated systems and ensuring compliance with Good Manufacturing Practice (cGMP) guidelines will be crucial for the successful implementation of these technologies. nih.gov
Expanding the Applicability of the Fluoropropylbenzamide Scaffold to Other Biological Targets
The versatility of the this compound scaffold extends beyond its current applications. A significant future direction will be to systematically explore its potential for developing ligands for a wider range of biological targets involved in various disease states.
The concept of "scaffold hopping," where a known active chemical structure is used as a template to design novel compounds with similar or improved properties, is a well-established strategy in drug discovery. The fluoropropylbenzamide scaffold, with its proven ability to be radiolabeled with fluorine-18 (B77423) and its favorable pharmacokinetic properties, represents an attractive starting point for such endeavors.
As mentioned previously, the benzamide moiety has shown affinity for sigma receptors, which are implicated in cancer and neurological disorders. itnonline.com A focused effort to synthesize and screen a library of fluoropropylbenzamide derivatives could lead to the identification of potent and selective sigma receptor ligands for PET imaging.
Moreover, the principles of rational drug design can be applied to adapt the fluoropropylbenzamide scaffold to target other receptor families. For example, by incorporating key pharmacophoric features of known neurokinin-1 (NK1R) antagonists, it may be possible to develop novel NK1R PET tracers based on the fluoropropylbenzamide framework. nih.govmdpi.com The overexpression of NK1R in various cancers makes it an attractive target for imaging and therapy. nih.gov
The development of new therapeutics for neurological conditions is another area where the fluoropropylbenzamide scaffold could be impactful. nih.govnih.gov By targeting receptors involved in neuroinflammation, neurodegeneration, or synaptic plasticity, novel PET tracers could be developed to aid in the diagnosis and monitoring of diseases like Alzheimer's and Parkinson's disease.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-fluoropropyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via a two-step process: (1) reaction of benzoyl chloride with 3-fluoropropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . (2) Purification via recrystallization or column chromatography to isolate the product. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Yields are typically improved by slow addition of benzoyl chloride to prevent side reactions. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and comparison to a reference standard . Structural confirmation requires NMR (¹H/¹³C) to verify fluoropropyl chain integration and benzamide backbone. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 224.1). X-ray crystallography (using SHELX software for refinement) provides absolute configuration validation if single crystals are obtained .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., enzymes or receptors). Pharmacophore modeling identifies critical functional groups (fluorine, benzamide) for binding. QSAR studies correlate substituent effects (e.g., halogen position) with activity trends. Validate predictions via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
Q. How should researchers address contradictions in reported biological activity data for fluorinated benzamides?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Conduct meta-analyses of published IC₅₀ values (e.g., from vs. 7) and standardize protocols (e.g., MTT assay conditions). Cross-validate findings using orthogonal methods (e.g., Western blotting for apoptosis markers). Consider structural analogs (e.g., 3-chloro-N-(2-fluorophenyl)benzamide in ) to isolate substituent-specific effects .
Q. What advanced techniques are suitable for studying the metabolic stability of this compound?
- Methodological Answer : Use liver microsome assays (human or rodent) to assess cytochrome P450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., dealkylation products). Radiolabeling (¹⁸F for PET imaging in ) enables in vivo pharmacokinetic profiling. Computational tools (e.g., SwissADME) predict metabolic hotspots (e.g., fluoropropyl chain susceptibility to oxidation) .
Experimental Design & Data Analysis
Q. How can crystallographic data resolve ambiguities in the conformational flexibility of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond angles, torsion angles, and packing interactions. SHELXL refinement ( ) optimizes structural parameters. Compare with DFT-optimized geometries (Gaussian 09) to identify energetically favored conformers. For flexible regions (e.g., fluoropropyl chain), variable-temperature NMR can probe dynamic behavior .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies of fluorinated benzamides?
- Methodological Answer : Standardize synthetic protocols (e.g., strict control of reaction time/temperature). Implement QC via HPLC purity checks (>95%) and NMR fingerprinting. Use internal standards (e.g., deuterated analogs) in bioassays to normalize data. Collaborate with multiple labs for inter-laboratory reproducibility studies .
Key Research Gaps & Recommendations
- Structural Diversity : Limited data on this compound analogs with heterocyclic substitutions (e.g., imidazo[1,2-a]pyridine in ).
- Mechanistic Studies : Few reports on fluorine’s role in target binding (e.g., halogen bonding vs. hydrophobic effects).
- Toxicity Profiling : Absence of in vivo genotoxicity data (e.g., Ames test, micronucleus assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
